2-Cyclopropylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
2-Cyclopropylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their significant impact in medicinal chemistry due to their diverse biological activities, including antitumor, antiviral, and antibacterial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This reaction allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyrimidine scaffold .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of commercially available starting materials and standard organic synthesis techniques, such as condensation reactions and cyclization processes .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions are used to remove oxygen or add hydrogen to the compound.
Substitution: Substitution reactions involve the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines .
Scientific Research Applications
2-Cyclopropylpyrazolo[1,5-a]pyrimidin-7-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It has shown promise as an antitumor agent and is being investigated for its potential in cancer therapy.
Industry: The compound’s unique properties make it useful in the development of new materials with specific photophysical characteristics
Mechanism of Action
The mechanism of action of 2-Cyclopropylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to form chelates with metal ions, which can inhibit the activity of certain enzymes and disrupt biological pathways . This mechanism is particularly relevant in its antitumor and antiviral activities .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: The parent compound of the family, known for its broad range of biological activities.
2-Methylpyrazolo[1,5-a]pyrimidin-7-amine: A derivative with similar properties but different substituents.
[1,2,4]Triazolo[1,5-a]pyrimidin-7-amine: Another related compound with distinct biological activities.
Uniqueness
2-Cyclopropylpyrazolo[1,5-a]pyrimidin-7-amine is unique due to its cyclopropyl group, which imparts specific steric and electronic properties that can enhance its biological activity and selectivity .
Properties
Molecular Formula |
C9H10N4 |
---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
2-cyclopropylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C9H10N4/c10-8-3-4-11-9-5-7(6-1-2-6)12-13(8)9/h3-6H,1-2,10H2 |
InChI Key |
FCCNNWNPIZWALN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN3C(=CC=NC3=C2)N |
Origin of Product |
United States |
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